molecular formula C13H17BBrFO2 B1441219 2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-03-7

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1441219
CAS No.: 1111096-03-7
M. Wt: 314.99 g/mol
InChI Key: WMJFQSKCDQAPRY-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

For “5-Bromo-2-fluoro-4-methylphenylboronic acid”, some physical and chemical properties are provided. It has a density of 1.7±0.1 g/cm3, a boiling point of 332.1±52.0 °C at 760 mmHg, and a flash point of 154.6±30.7 °C . It also has a molar refractivity of 45.7±0.4 cm3 .

Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

This compound is used in the synthesis of heterodifunctional polyfluorenes, which are crucial for producing stable nanoparticles with bright fluorescence emission. Such nanoparticles exhibit high quantum yields and can be tuned for longer wavelengths through energy transfer, making them suitable for applications in optical materials and devices (Fischer, Baier, & Mecking, 2013).

Boron-Containing Stilbene Derivatives

A series of boron-containing stilbene derivatives synthesized from this compound have been explored for their potential in creating new materials for LCD technology and as intermediates in the synthesis of conjugated polyenes. These derivatives showcase the compound's versatility in the development of novel organometallic compounds and materials (Das et al., 2015).

Synthesis of Organic/Inorganic Semiconductor Hybrid Particles

The compound is instrumental in the synthesis of functionalized polyfluorenes, which act as stabilizing ligands for cadmium selenide quantum dots, leading to hybrid particles. These particles are notable for their quality inorganic nanocrystals with attached polyfluorene, useful in photovoltaic and optoelectronic applications (de Roo et al., 2014).

Fluorescent Probe for Hydrogen Peroxide Imaging

Modified derivatives of this compound have been developed into sensitive fluorescent probes for hydrogen peroxide (H2O2) detection. Such probes are significant for biomedical research, allowing for the imaging of H2O2 in cells and living organisms, highlighting its application in chemical biology and diagnostics (Hou et al., 2020).

Light Harvesting Antenna Molecules

Building blocks derived from this compound have been synthesized for the development of light-harvesting antenna molecules. These molecules are essential in the study and fabrication of photovoltaic devices and solar cells, demonstrating the compound's potential in renewable energy technologies (Radzuan, Hassan, & Bakar, 2018).

Properties

IUPAC Name

2-(5-bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFQSKCDQAPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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